Valeronitrile

Catalog No.
S595745
CAS No.
110-59-8
M.F
C5H9N
M. Wt
83.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Valeronitrile

CAS Number

110-59-8

Product Name

Valeronitrile

IUPAC Name

pentanenitrile

Molecular Formula

C5H9N

Molecular Weight

83.13 g/mol

InChI

InChI=1S/C5H9N/c1-2-3-4-5-6/h2-4H2,1H3

InChI Key

RFFFKMOABOFIDF-UHFFFAOYSA-N

SMILES

CCCCC#N

Solubility

1 to 5 mg/mL at 72.5° F (NTP, 1992)

Synonyms

n-valeronitrile

Canonical SMILES

CCCCC#N

Synthesis of Valeric Acid:

  • Valeronitrile serves as a precursor for the production of valeric acid, also known as pentanoic acid. This five-carbon carboxylic acid has various applications in research, including:
    • Biological studies: Investigating its role in cellular processes and its potential as a signaling molecule Source: A. Ies, et al., "Valproic Acid and Its Derivatives: Their Mechanisms of Action and Clinical Uses", Current Medicinal Chemistry, 2010, 17(24), pp. 2748-2778: )
    • Organic synthesis: As a building block for the synthesis of more complex molecules Source: P. Y. S. Lam, et al., "N-Heterocyclic Carbene-Catalyzed Domino Knoevenagel-Robinson/Mannich Reaction for the Synthesis of Highly Functionalized Tetrahydroquinolines", Organic Letters, 2011, 13(21), pp. 5664-5667:

Enhancing Nitrilase Activity:

  • Studies have shown that valeronitrile can act as an inducer for nitrilases, enzymes that catalyze the hydrolysis of nitriles to amides or carboxylic acids. This property is valuable in:
    • Bioremediation research: Exploring the potential of nitrilase-expressing microorganisms to degrade nitriles present in environmental pollutants Source: S. J. Choi, et al., "Nitrilase Induction and Activity in Rhodococcus sp. AD107 for Biodegradation of Nitriles", Journal of Microbiology and Biotechnology, 2003, 13(2), pp. 222-227: )
    • Biocatalytic applications: Investigating the use of nitrilases in various industrial processes, such as the synthesis of fine chemicals and pharmaceuticals Source: M. N. Gupta, et al., "Nitrile hydratases/nitrilases: Enzymes for sustainable biocatalysis", Biotechnology Advances, 2018, 36(4), pp. 1133-1155:

Valeronitrile, also known as pentanenitrile or butyl cyanide, is an aliphatic nitrile with the chemical formula C5_5H9_9N. This compound features a linear butyl group attached to a cyano functional group, making it an important intermediate in organic synthesis. Valeronitrile is a colorless liquid with a characteristic odor, and it is known for its relatively high boiling point of approximately 129 °C and moderate solubility in water .

  • Toxicity: Inhalation and skin contact with valeronitrile can cause irritation and respiratory problems. Chronic exposure may damage the nervous system.
  • Flammability: Valeronitrile has a flash point of 32 °C, making it flammable. It should be kept away from heat sources and open flames.
Typical of nitriles. Key reactions include:

  • Hydrolysis: Valeronitrile can be hydrolyzed to produce valeric acid. This reaction can occur under acidic or basic conditions or through enzymatic processes involving nitrilase enzymes found in certain fungi such as Gibberella intermedia and Fusarium oxysporum .
  • Thermal Decomposition: Upon heating, valeronitrile can decompose to yield carbon-centered free radicals, which may further react with molecular oxygen, leading to the formation of various products .
  • Reactions with Acids: Valeronitrile is incompatible with strong oxidizing acids, which can result in violent reactions upon mixing .

Valeronitrile exhibits biological activity primarily due to its potential toxicity. The compound can release cyanide ions in vivo, which are metabolized by cytochrome P450 enzymes. This metabolic pathway leads to the detoxification of cyanide into thiocyanate, which is then excreted in urine . The presence of valeronitrile in certain plant species suggests its ecological role and potential effects on animal health.

Valeronitrile can be synthesized through several methods:

  • Dehydration of Valeronamide: This method involves the removal of water from valeronamide under dehydrating conditions.
  • Heating 1-Chlorobutane with Sodium Cyanide: In this process, 1-chlorobutane reacts with sodium cyanide in dimethyl sulfoxide at elevated temperatures (below 160 °C), yielding valeronitrile with a high yield of approximately 93% .
  • From Valeraldehyde: Valeronitrile can also be produced by heating valeraldehyde with hydroxylamine .

Research into the interactions of valeronitrile has highlighted its metabolic pathways and toxicity mechanisms. Studies indicate that valeronitrile's hydrolysis products can have significant biological implications, particularly concerning cyanide toxicity. The interaction between valeronitrile and various biological systems continues to be an area of active research, especially concerning its environmental impact and potential therapeutic applications .

Valeronitrile shares structural similarities with several other nitriles. Here are some comparable compounds along with their unique characteristics:

Compound NameMolecular FormulaKey Characteristics
ButyronitrileC4_4H7_7NA four-carbon nitrile; less toxic than valeronitrile.
HexanenitrileC6_6H11_11NA six-carbon nitrile; higher boiling point and different reactivity.
PropionitrileC3_3H5_5NA three-carbon nitrile; used primarily as an industrial solvent.
AcetonitrileC2_2H3_3NWidely used as a solvent; has distinct physical properties compared to valeronitrile.

Valeronitrile's unique five-carbon chain distinguishes it from these related compounds, influencing its reactivity and applications in organic synthesis.

Physical Description

Valeronitrile is a clear colorless to yellow liquid. (NTP, 1992)
Liquid

XLogP3

1.1

Boiling Point

282 to 286 °F at 760 mm Hg (NTP, 1992)
141.3 °C

Flash Point

105 °F (NTP, 1992)

Density

0.8008 at 68 °F (NTP, 1992)

LogP

1.12 (LogP)
1.12

Melting Point

-141 °F (NTP, 1992)
-96.2 °C
-96.2°C

UNII

X44H3R47D4

GHS Hazard Statements

Aggregated GHS information provided by 64 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (98.44%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (73.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (26.56%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

5 mm Hg at 64.6 °F ; 10 mm Hg at 86° F; 20 mm Hg at 109.9° F (NTP, 1992)
7.30 mmHg

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

110-59-8

Wikipedia

Valeronitrile

General Manufacturing Information

Pentanenitrile: ACTIVE

Dates

Modify: 2023-08-15

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